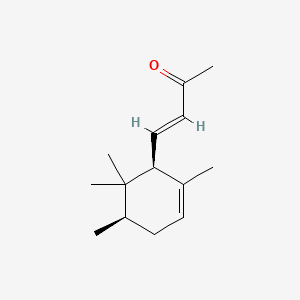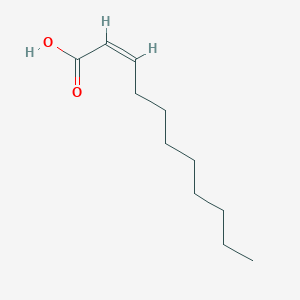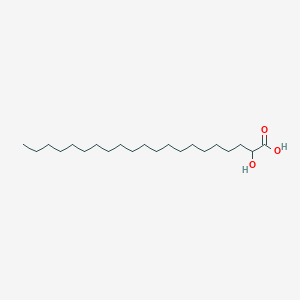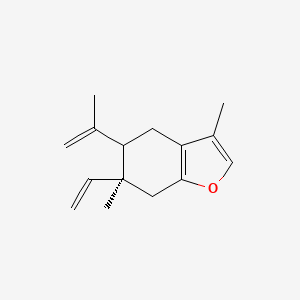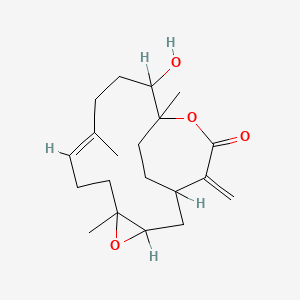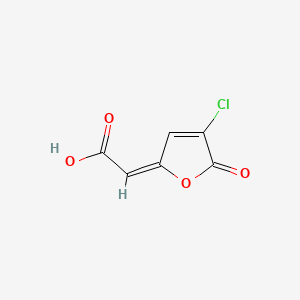
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-carboxymethylenebut-2-en-1,4-olide is a butenolide.
Applications De Recherche Scientifique
Biodegradation of Chlorinated Compounds
Enzymatic Degradation Pathways : The compound cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is involved in the degradation of chlorinated aromatic compounds by various bacterial strains. For instance, Pseudomonas sp. strain B13 can degrade 3,5-dichlorocatechol, forming cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide among other compounds. This process is crucial for understanding the microbial breakdown of environmental pollutants (Schwein, Schmidt, Knackmuss, & Reineke, 1988).
Conversion by Chloromuconate Cycloisomerases : Chloromuconate cycloisomerases, enzymes found in bacteria that utilize chloroaromatic compounds, can convert 3-chloro-cis,cis-muconate to cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide). This conversion is a key step in the bacterial metabolism of haloaromatics and has implications for bioremediation strategies (Vollmer & Schlömann, 1995).
Role in Microbial Metabolism : The compound plays a role in the microbial metabolism of monochlorophenols by yeasts like Candida maltosa, which can degrade monochlorophenols to form 4-carboxymethylenebut-2-en-4-olide, among other products. This research is important for understanding the biodegradation of environmental pollutants (Polnisch, Kneifel, Franzke, & Hofmann, 2004).
Biodegradability of Halogenated Aromatic Compounds : Research on the biodegradability of halogenated aromatic compounds reveals the conversion of 2-chloro-cis,cis-muconic acid into cis-4-carboxymethylenebut-2-en-4-olide. Such studies are fundamental in assessing the environmental impact and biodegradation potential of these compounds (Schmidt & Knackmuss, 1980).
Propriétés
Numéro CAS |
18529-78-7 |
|---|---|
Nom du produit |
cis-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide |
Formule moléculaire |
C6H3ClO4 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
(2E)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2+ |
Clé InChI |
ADSGHWJRPOXXTD-NSCUHMNNSA-N |
SMILES isomérique |
C\1=C(C(=O)O/C1=C/C(=O)O)Cl |
SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
SMILES canonique |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



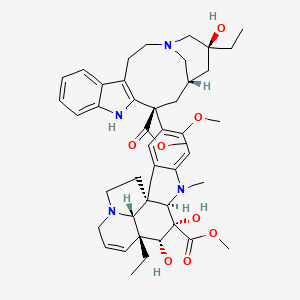
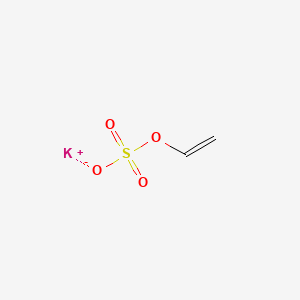
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)


